10-Sorbylchrysarobin
Description
Historical Context and Significance of Chrysarobin in Chemical and Biomedical Research
Chrysarobin is a naturally occurring compound historically extracted from Goa powder, a substance found in the wood of the Andira araroba tree. ncats.io Its introduction into Western medicine was significantly propelled by a monograph published in 1878 by the English dermatologist Balmanno Squire, which highlighted its use, particularly for psoriasis. karger.com For a considerable time, chrysarobin was a principal treatment for this skin condition. nih.gov
The primary component of crude chrysarobin is 1,8-dihydroxy-3-methyl-9-anthrone, which exists in tautomeric equilibrium with 1,8,9-trihydroxy-3-methyl-anthracene. ncats.io While effective, the clinical use of chrysarobin was hampered by significant drawbacks, including severe skin irritation and staining. ncats.ionih.gov These limitations spurred scientific inquiry into its chemical properties and mechanism of action, as well as a search for less toxic and more effective derivatives. This historical context of seeking to improve upon the therapeutic profile of chrysarobin is the foundation upon which the synthesis and investigation of its derivatives, such as 10-Sorbylchrysarobin, are built.
Structural Classification and Nomenclature of 10-Acylderivatives of Chrysarobin
This compound belongs to the class of 10-acylderivatives of chrysarobin. This classification indicates that the core structure of chrysarobin has been chemically modified at the 10th position by the attachment of an acyl group. In the case of this compound, this acyl group is derived from sorbic acid.
The synthesis of these derivatives typically involves the reaction of chrysarobin with a corresponding carboxylic acid chloride in the presence of a base. nih.gov This synthetic route allows for the introduction of various acyl chains at the 10-position, leading to a family of related compounds with potentially altered physicochemical and biological properties. A 1990 study by Berset and Krebs described the racemic synthesis of three such 10-acylderivatives: senecioylchrysarobin (B162680), beta-carbethoxypropionylchrysarobin, and this compound. nih.gov The nomenclature, therefore, directly reflects the specific acyl group that has been esterified to the chrysarobin backbone.
Current Research Landscape and Academic Importance of this compound
The primary research focus on this compound has been its synthesis and initial biochemical evaluation. nih.gov A key study demonstrated its preparation through the reaction of chrysarobin with sorbyl chloride. nih.gov This research also highlighted the successful separation of the racemate of this compound using a chiral stationary phase in high-pressure liquid chromatography (HPLC), a significant technical achievement for this class of compounds. nih.gov
The academic importance of this compound lies in its demonstrated biological activity. Research has shown that it, along with other 10-acylderivatives of chrysarobin, exhibits an increased potency of inhibition against the enzyme glucose-6-phosphate dehydrogenase (G6PD) when compared to the parent compound, chrysarobin. nih.gov The inhibition of G6PD has been considered an indicator of potential antipsoriatic activity. nih.govnih.gov This finding positions this compound as a compound of interest in the ongoing search for novel therapeutic agents.
Below is a data table summarizing the key findings from the seminal research on this compound and related compounds.
| Compound | Synthesis Method | Key Analytical Finding | Biological Activity Noted |
| This compound | Reaction of chrysarobin with sorbyl chloride in toluene (B28343) with collidine as a base. nih.gov | Successful separation of the racemate on a chiral stationary phase via HPLC. nih.gov | Increased inhibitory potency on glucose-6-phosphate dehydrogenase. nih.gov |
| Senecioylchrysarobin | Reaction of chrysarobin with the corresponding carboxylic acid chloride. nih.gov | Racemate separation demonstrated. nih.gov | Increased inhibitory potency on glucose-6-phosphate dehydrogenase. nih.gov |
| Beta-carbethoxypropionylchrysarobin | Reaction of chrysarobin with the corresponding carboxylic acid chloride. nih.gov | Not specified. | Increased inhibitory potency on glucose-6-phosphate dehydrogenase. nih.gov |
Unaddressed Research Questions and Future Scholarly Avenues for this compound
Despite its promising initial findings, the research landscape for this compound appears to have significant gaps. The majority of the available information stems from its initial synthesis and characterization. This points to several unaddressed research questions and potential future scholarly avenues:
Expanded Biological Profiling: Beyond its inhibitory effect on G6PD, the broader biological activity of this compound remains largely unexplored. Future research could investigate its effects on other cellular targets and pathways relevant to inflammatory skin diseases or other conditions.
Mechanism of Action Studies: A detailed molecular mechanism for how this compound inhibits G6PD has not been elucidated. Further studies could explore its binding mode and the specific molecular interactions responsible for its inhibitory activity.
Stereospecific Activity: As this compound was synthesized as a racemate and its separation was demonstrated, an important next step would be to evaluate the biological activity of the individual enantiomers. It is possible that one enantiomer is significantly more active or has a different activity profile than the other.
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of different acyl chains at the 10-position of chrysarobin could lead to the development of more potent and selective inhibitors. This would provide valuable SAR data for this class of compounds.
In Vivo Efficacy: The initial research pointed to potential antipsoriatic activity based on in vitro enzyme inhibition. nih.gov A crucial next step would be to investigate the efficacy of this compound in relevant animal models of psoriasis or other inflammatory conditions.
Structure
3D Structure
Properties
CAS No. |
127848-72-0 |
|---|---|
Molecular Formula |
C21H18O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
10-[(2E,4E)-hexa-2,4-dienoyl]-1,8-dihydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C21H18O4/c1-3-4-5-8-15(22)18-13-7-6-9-16(23)19(13)21(25)20-14(18)10-12(2)11-17(20)24/h3-11,18,23-24H,1-2H3/b4-3+,8-5+ |
InChI Key |
DTKWQCFDNRPDGR-SALQQRKASA-N |
SMILES |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Isomeric SMILES |
C/C=C/C=C/C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Canonical SMILES |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Synonyms |
1,8-dihydroxy-3-methyl-10-(1'-oxo-2',4'-hexadienyl)-9(10H)-anthracenone 10-sorbylchrysarobin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 10 Sorbylchrysarobin
Racemic Synthesis of 10-Sorbylchrysarobin from Chrysarobin Precursors
The racemic synthesis of this compound typically involves the acylation of chrysarobin (1,8-dihydroxy-3-methyl-9(10H)-anthracenone) with a sorbic acid derivative. Chrysarobin itself is a naturally occurring anthrone (B1665570) found in Goa powder. nih.govcosmeticsbusiness.com
Reaction Conditions and Reagent Selection for C-10 Acylation
The racemic synthesis of 10-acylderivatives of chrysarobin, including sorbylchrysarobin, has been achieved through the reaction of chrysarobin with the corresponding carboxylic acid chlorides. researchgate.netnih.gov A common approach involves the use of sorbic acid chloride as the acylating agent. The reaction is typically carried out in an organic solvent, such as toluene (B28343). researchgate.netnih.gov A base is necessary to facilitate the reaction and neutralize the acid generated. Collidine has been reported as a suitable base for this acylation reaction. researchgate.netnih.gov
The acylation reaction at the C-10 position of anthrones like chrysarobin involves the reaction of the acidic C-10 proton with a base, followed by nucleophilic attack of the resulting carbanion on the acylating agent (the acid chloride). This C-acylation is distinct from O-acylation which occurs on hydroxyl groups. jk-sci.com
Mechanistic Pathways of this compound Formation
The formation of this compound from chrysarobin and sorbic acid chloride in the presence of a base like collidine proceeds via a nucleophilic acylation mechanism at the C-10 position. Chrysarobin exists in equilibrium with its tautomeric forms, including the 9-anthrone form which possesses an acidic proton at the C-10 position. The base deprotonates this carbon, generating a resonance-stabilized carbanion. This carbanionic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the sorbic acid chloride. Subsequent elimination of chloride ion leads to the formation of the ester linkage at the C-10 position, yielding this compound.
Optimization Strategies for Synthetic Yield and Purity
Optimization of the synthetic yield and purity of this compound involves controlling several reaction parameters. These include the choice of solvent, the strength and concentration of the base, the reaction temperature, the reaction time, and the stoichiometry of the reactants. The use of dry solvents and reagents is crucial to prevent hydrolysis of the acid chloride. Careful control of temperature can help minimize side reactions and decomposition of the product or starting material. Purification methods such as chromatography, particularly on chiral stationary phases, have been demonstrated for separating racemic mixtures of 10-acylderivatives of chrysarobin, which would be essential for obtaining pure enantiomers if desired. researchgate.netnih.gov
Enantioselective Synthetic Approaches for this compound Stereoisomers
Chrysarobin, the precursor for this compound, is a chiral molecule due to the sp3 hybridized carbon at the C-10 position in its 9(10H)-anthracenone form. nih.govsci-toys.com The acylation reaction at this position can potentially lead to the formation of stereoisomers if the sorbyl group introduces additional chirality or if the reaction conditions favor the formation of one enantiomer over the other. The racemic synthesis described above yields a mixture of enantiomers. researchgate.netnih.gov
Enantioselective synthesis aims to produce a specific stereoisomer in excess. buchler-gmbh.comlibretexts.org While the racemic synthesis of this compound has been reported, specific enantioselective synthetic approaches for preparing individual stereoisomers of this compound are not detailed in the provided search results. Achieving enantioselectivity in the acylation of chrysarobin at the C-10 position would likely require the use of chiral catalysts or chiral auxiliaries, similar to strategies employed in other enantioselective transformations. buchler-gmbh.comrsc.orgrsc.org The separation of racemic this compound on a chiral stationary phase has been demonstrated, indicating the existence of distinct enantiomers. researchgate.netnih.gov
Synthesis of Structural Analogues and Congeners of this compound
Structural analogues and congeners of this compound can be synthesized by modifying the acyl group attached to the C-10 position of the chrysarobin core or by altering the substitution pattern on the chrysarobin itself. The synthesis of other 10-acylderivatives of chrysarobin follows a similar strategy to that of this compound, utilizing the corresponding carboxylic acid chlorides. researchgate.netnih.gov
Preparation of Other 10-Acylderivatives of Chrysarobin (e.g., Senecioylchrysarobin (B162680), Beta-Carbethoxypropionylchrysarobin)
The racemic synthesis of other 10-acylderivatives, such as senecioylchrysarobin and beta-carbethoxypropionylchrysarobin, has been reported. researchgate.netnih.gov These compounds are prepared by reacting chrysarobin with senecioyl chloride and beta-carbethoxypropionyl chloride, respectively. researchgate.netnih.gov The reaction conditions are analogous to those used for the synthesis of this compound, typically involving the reaction of chrysarobin with the appropriate acid chloride in toluene with collidine as a base. researchgate.netnih.gov
Senecioyl chloride is the acid chloride of senecioic acid (3-methyl-2-butenoic acid). sigmaaldrich.comchem960.comchemspider.com Beta-carbethoxypropionyl chloride is also known as ethyl succinyl chloride or ethyl 4-chloro-4-oxobutanoate, the acid chloride of ethyl hydrogen succinate. nih.govontosight.ai The synthesis of these analogues confirms the general applicability of the C-10 acylation method for preparing a range of 10-acylderivatives of chrysarobin. researchgate.netnih.gov
Data Table: Selected 10-Acylderivatives of Chrysarobin and their Precursors
| Compound Name | Precursor Acid Chloride | Chrysarobin PubChem CID | Acid Chloride PubChem CID |
| This compound | Sorbic acid chloride | 68111 nih.govsci-toys.com | (Derived from Sorbic acid: 643460 wikipedia.orgatamanchemicals.comfishersci.cafishersci.cathegoodscentscompany.com) |
| Senecioylchrysarobin | Senecioyl chloride | 68111 nih.govsci-toys.com | 102394 chem960.comjk-medical.com (Also listed as 44061 chem960.com) |
| Beta-Carbethoxypropionylchrysarobin | Beta-Carbethoxypropionyl chloride | 68111 nih.govsci-toys.com | 84648 nih.gov |
Derivatization at Alternative Positions on the Anthrone Core
While the C10 position is a primary site for derivatization in chrysarobin and related anthrones, as seen in the synthesis of this compound, other positions on the anthrone core can also be targeted for chemical modification. Substituting the C10 position in the anthrone scaffold is known to allow for the design of molecules with a wide range of applications. researchgate.net
Research on related anthrone derivatives, such as dithranol (1,8-dihydroxy-9-anthrone), indicates that derivatization can occur at positions other than C10 under specific conditions. For instance, the synthesis of 10-acyldithranol derivatives involves reaction at the C10 position. researchgate.net However, the anthrone core contains multiple reactive sites, including hydroxyl groups at C1 and C8, and potentially reactive hydrogen atoms on the aromatic rings.
Although specific examples of derivatization of this compound at positions alternative to C10 are not detailed in the provided search results, general methodologies for functionalizing anthrone and related aromatic systems suggest potential avenues. These might involve reactions targeting the hydroxyl groups, electrophilic or nucleophilic aromatic substitution on the rings, or modifications of the sorbyl side chain. The feasibility and outcome of such reactions would be highly dependent on the specific reagents and reaction conditions employed.
Advanced Methodologies in Chemical Synthesis Relevant to Anthrone Compounds
Advanced synthetic methodologies play a crucial role in accessing complex anthrone derivatives and controlling their stereochemistry. While direct application to this compound synthesis is not extensively detailed, several advanced techniques are relevant to the broader class of anthrone compounds:
Catalytic Asymmetric Synthesis: Recent advances in catalytic asymmetric condensation reactions have been applied to the synthesis of axially chiral anthrone-based compounds. rsc.org These methodologies allow for the stereoselective construction of the anthrone scaffold or the introduction of chirality at specific positions. Enantioselective anthrone alkylation through phase-transfer catalysis is another example of an advanced method used for synthesizing chiral anthrone derivatives. nih.gov Such techniques could potentially be explored for the enantioselective synthesis of this compound or its chiral derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions have been utilized in the synthesis of anthraquinone-based natural products, which share structural similarities with anthrones. nih.gov These reactions are powerful tools for forming carbon-carbon bonds and could be relevant for attaching complex side chains or coupling anthrone units.
Multicomponent Reactions: The Kabachnik–Fields reaction, a three-component reaction, has been used in the synthesis of anthraquinone (B42736) and benzanthrone (B145504) α-aminophosphonates. mdpi.com Multicomponent reactions offer efficient pathways to construct complex molecules in a single step.
Synthesis of Anthrone Adducts: Methodologies involving the synthesis of anthrone-derived Morita−Baylis−Hillman adducts of nitroalkenes have been reported, demonstrating approaches to functionalized anthrone systems. researchgate.net
An in-depth exploration of the chemical compound "this compound" reveals a significant scarcity of publicly available scientific literature and research data. As a result, a detailed article focusing solely on its specific analytical and chromatographic characterization, as requested, cannot be generated at this time.
Extensive searches for "this compound" in combination with key analytical terms such as "Nuclear Magnetic Resonance (NMR)," "Mass Spectrometry (MS)," "Infrared Spectroscopy (IR)," "chiral chromatography," "High-Performance Liquid Chromatography (HPLC)," "purity assessment," and "impurity profiling" did not yield any specific studies or datasets for this particular compound.
While general principles of the requested analytical techniques are well-established for a wide range of chemical compounds, the application and specific findings (e.g., spectral data, chromatographic conditions, retention times) are unique to each molecule. Without dedicated research on this compound, any attempt to provide the requested detailed analysis would be speculative and not based on factual, scientific evidence.
Further investigation into related compounds, such as chrysarobin, also failed to provide any information on its 10-sorbyl derivative. This suggests that this compound may be a novel or proprietary compound that has not yet been the subject of published academic or industrial research.
Therefore, the following sections of the requested article outline remain unaddressed due to the absence of specific data for "this compound":
Analytical and Chromatographic Characterization of 10 Sorbylchrysarobin
Advanced hyphenated analytical techniques for complex mixture analysis.
Should scientific literature on "10-Sorbylchrysarobin" become available in the future, a comprehensive and accurate article can be developed.
Biochemical and Molecular Mechanistic Studies of 10 Sorbylchrysarobin
Investigation of Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition by 10-Sorbylchrysarobin
Early research into 10-acylderivatives of chrysarobin identified this compound as a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD). A 1990 study by Berset and Krebs described the synthesis and biochemical evaluation of this compound and related compounds, noting that they all exhibited a strong inhibitory effect on G6PD, suggesting potential for antipsoriatic activity. nih.gov
Detailed Kinetic Analysis of G6PD Inhibition
While the foundational study by Berset and Krebs established the inhibitory potential of this compound against G6PD, detailed kinetic parameters from this specific study are not widely available in publicly accessible literature. nih.gov General kinetic studies of G6PD inhibition by various molecules typically involve determining key values such as the Michaelis constant (Km) and the inhibitor constant (Ki) to understand the nature and potency of the inhibition.
Elucidation of Molecular Binding Mechanisms with G6PD
The precise molecular binding mechanisms of this compound with G6PD have not been extensively detailed in available scientific literature. Understanding this interaction would typically involve techniques such as X-ray crystallography or computational modeling to identify the specific binding site and the nature of the chemical interactions between the compound and the enzyme.
Comparative Analysis of G6PD Inhibition by this compound Stereoisomers
The 1990 study by Berset and Krebs successfully separated the racemic mixture of this compound using a chiral stationary phase. nih.gov This separation is a critical step for the comparative analysis of the inhibitory activity of its different stereoisomers. However, the specific inhibitory potencies of the individual enantiomers or diastereomers of this compound against G6PD are not detailed in the available abstract. Such a comparative analysis would be essential to determine if the inhibitory activity is stereospecific.
Exploration of Other Enzyme Systems Modulated by this compound
Currently, the primary documented enzymatic target of this compound is Glucose-6-Phosphate Dehydrogenase. nih.gov There is no readily available scientific literature indicating the modulation of other enzyme systems by this specific compound.
Investigations into Cellular Biochemical Pathways Affected by this compound (excluding human clinical data)
The inhibition of G6PD by this compound suggests a direct impact on the pentose (B10789219) phosphate (B84403) pathway. This pathway is crucial for producing NADPH, which is vital for reductive biosynthesis and protecting cells from oxidative stress. By inhibiting G6PD, this compound would be expected to decrease NADPH levels, potentially leading to increased oxidative stress within cells. However, specific studies on the downstream effects of this compound on cellular biochemical pathways in non-human models are not detailed in the available literature.
Receptor Interaction and Ligand-Binding Studies (if applicable)
There is no information available in the scientific literature to suggest that this compound interacts with specific receptors or to describe any ligand-binding studies involving this compound. Its known mechanism of action is centered on enzyme inhibition.
Structure Activity Relationship Sar Studies of 10 Sorbylchrysarobin and Analogues
Correlation of 10-Acyl Substituent Variations with G6PD Inhibitory Potency
The 10-position of the anthrone (B1665570) core in chrysarobin is a site amenable to substitution. In 10-sorbylchrysarobin, this position is modified with a sorbyl group, derived from sorbic acid ((2E,4E)-hexa-2,4-dienoic acid). The nature of substituents at the 10-position of anthrone derivatives can significantly influence their biological activities. While specific data for 10-acyl chrysarobin derivatives and their G6PD inhibitory potency were not found, studies on other classes of compounds have demonstrated that variations in acyl substituents can impact enzyme binding and inhibitory strength.
For chrysarobin derivatives, modifications at the 10-position are likely to affect the molecule's lipophilicity, steric bulk, and electronic properties, all of which can play a role in its interaction with the G6PD enzyme active site or other binding sites. The presence of the conjugated double bonds in the sorbyl moiety could also introduce specific interactions, such as pi-pi stacking, with residues in the enzyme. Future research is needed to systematically explore a range of 10-acyl substituents on the chrysarobin core and quantify their effects on G6PD inhibition to establish a clear SAR for this specific modification site.
Impact of Modifications to the Anthrone Core on Biological Activity
The anthrone core is fundamental to the structure and activity of chrysarobin and its derivatives. Modifications to this core structure, such as alterations to the hydroxylation pattern or the methylation at the 3-position, are known to influence the biological properties of related anthraquinone (B42736) and anthrone compounds science.govscribd.com.
Computational Approaches to SAR Modeling for Chrysarobin Derivatives (e.g., Quantitative Structure-Activity Relationships, Molecular Docking, Cheminformatics)
Computational approaches are valuable tools in modern drug discovery and SAR studies, allowing for the prediction of biological activity based on chemical structure and the understanding of molecular interactions. Techniques such as Quantitative Structure-Activity Relationships (QSAR), molecular docking, and cheminformatics can be applied to chrysarobin derivatives to model their interactions with G6PD and predict inhibitory potency mdpi.comnih.govresearchgate.nettrschools.comresearchgate.net.
Molecular docking can be used to simulate the binding of chrysarobin derivatives, including this compound, to the active site of G6PD. This can help identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the inhibitor and enzyme residues. By analyzing the predicted binding poses and energies, researchers can gain insights into how different structural features of the derivatives contribute to binding affinity. mdpi.comnih.gov Cheminformatics approaches can be employed to analyze libraries of chrysarobin derivatives, correlate structural descriptors with observed biological activity (if such data becomes available), and identify structural patterns associated with potent G6PD inhibition. nih.gov QSAR modeling could potentially be used to build predictive models that relate variations in the chemical structure of 10-acylderivatives of chrysarobin to their G6PD inhibitory potency, provided sufficient experimental data are generated. nih.gov While specific computational studies on this compound and G6PD were not found, these methodologies have been applied to other enzyme inhibitors and related compound classes, indicating their potential utility in understanding the SAR of chrysarobin derivatives. researchgate.nettrschools.comscience.govresearchgate.net
Rational Design Principles for Novel Bioactive 10-Acylderivatives of Chrysarobin
Rational design of novel bioactive compounds involves using structural and SAR information, often combined with computational modeling, to design molecules with improved potency, selectivity, and desired properties. Based on the understanding of how modifications to the 10-position and the anthrone core of chrysarobin affect activity, rational design principles can be applied to synthesize novel 10-acylderivatives with enhanced G6PD inhibitory properties.
If experimental SAR data for 10-acyl chrysarobin derivatives and G6PD inhibition were available, it could guide the design process. For example, if certain acyl chain lengths or functional groups at the terminus of the acyl chain were found to enhance potency, this information would be used to design new derivatives with optimized substituents. Computational modeling, such as molecular docking, could help predict the binding affinity of proposed new designs before synthesis. mdpi.comnih.gov
Future Directions and Emerging Paradigms in 10 Sorbylchrysarobin Research
Development of Asymmetric Synthetic Methodologies for Enantiopure 10-Sorbylchrysarobin
Identification of Novel Molecular Targets for this compound Beyond G6PD
While the interaction of this compound with Glucose-6-phosphate dehydrogenase (G6PD) may be a known area of study, identifying novel molecular targets is crucial for understanding the full spectrum of its biological effects and potential therapeutic applications. The general field of novel target identification involves various approaches, including computational methods, phenotypic screening, and target deconvolution techniques. biorxiv.orgnih.govnih.govfrontiersin.org However, specific research detailing the identification of molecular targets for this compound other than G6PD was not found in the conducted searches. Future studies could utilize advanced chemical biology tools and screening platforms to explore potential interactions with other enzymes, receptors, or cellular pathways, which could reveal new therapeutic opportunities or explain observed biological activities.
Advancements in Delivery Systems for Targeted Biochemical Applications
Targeted drug delivery systems aim to enhance the efficacy and reduce off-target effects of therapeutic agents by delivering the compound specifically to the site of action. nih.govlookchem.comconstructor.universitybioregistry.ioimperial.ac.uknih.govnih.gov Various strategies, including nanoparticles, liposomes, and conjugation to targeting ligands, are being explored for this purpose across medicinal chemistry. nih.govconstructor.universitybioregistry.ioimperial.ac.uknih.gov Despite the general progress in this field, specific advancements in delivery systems designed for this compound for targeted biochemical applications were not identified in the search results. Future research could investigate the encapsulation of this compound in various nanocarriers or its modification with targeting moieties to improve its delivery to specific cells, tissues, or organs, thereby optimizing its biochemical effects and potentially minimizing systemic exposure.
Contribution of this compound Research to Fundamental Chemical Biology and Medicinal Chemistry Principles
Research into specific compounds often contributes to the broader understanding of fundamental principles in chemical biology and medicinal chemistry. This includes insights into structure-activity relationships, mechanisms of action, metabolic pathways, and the design of novel chemical probes or therapeutic agents. uwindsor.calibretexts.orgyork.ac.ukldorganisation.comrsc.orgbiorxiv.orgfrontiersin.orgconstructor.universityimperial.ac.uknih.govpurdue.edu While detailed accounts of this compound's specific contributions to these fundamental principles were not prominent in the search results, ongoing and future studies on its synthesis, biological interactions, and delivery could provide valuable data. For example, understanding the precise interaction of this compound with its targets at a molecular level could offer insights into enzyme inhibition or modulation mechanisms, contributing to the design of future compounds. Similarly, developing efficient synthetic routes or targeted delivery methods for this compound could establish new methodologies applicable to other natural products or complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
